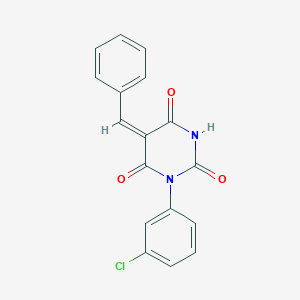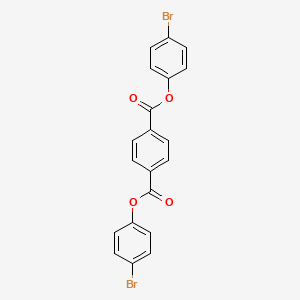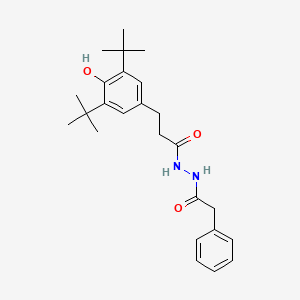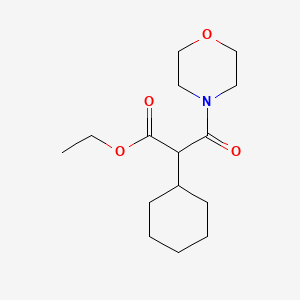
(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate benzylidene and chlorophenyl precursors with a diazinane trione core. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with chlorophenyl-substituted diazinane trione under basic conditions.
Cyclization Reactions: Formation of the diazinane ring through cyclization of linear precursors in the presence of suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while substitution reactions can produce various substituted diazinane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-benzylidene-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but without the chlorophenyl group.
(5E)-5-benzylidene-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Similar structure with a different position of the chlorine atom.
Uniqueness
The presence of the 3-chlorophenyl group in (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione may impart unique chemical and biological properties compared to its analogs. This could influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-7-4-8-13(10-12)20-16(22)14(15(21)19-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZYQDCSJYFDR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Nitrophenyl)-4-[(4-phenylphenyl)methyl]piperazine](/img/structure/B5174014.png)

![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)

![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)


![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![2,2,2-Trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5174087.png)
![METHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5174095.png)

![2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B5174108.png)

